molecular formula C11H10BrNO3 B1459311 Ethyl 3-amino-7-bromobenzofuran-2-carboxylate CAS No. 1823241-41-3

Ethyl 3-amino-7-bromobenzofuran-2-carboxylate

Cat. No.: B1459311
CAS No.: 1823241-41-3
M. Wt: 284.11 g/mol
InChI Key: GCAPXACGZIBUJP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7-bromobenzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a bromine atom attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-7-bromobenzofuran-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-5-nitrobenzaldehyde and ethyl bromoacetate.

    Formation of Benzofuran Core: The benzofuran core is constructed through a cyclization reaction.

    Reduction and Amination: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-bromobenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine, depending on the reagents used.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with oxidized amino groups.

    Reduction: Products with reduced amino groups.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 3-amino-7-bromobenzofuran-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Biological Studies: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it useful in drug discovery and development.

    Materials Science: The compound can be used in the design and synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-7-bromobenzofuran-2-carboxylate depends on its specific application and target. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The benzofuran core provides a rigid scaffold that can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-7-bromobenzofuran-2-carboxylate is unique due to the specific positioning of the amino and bromine groups, which can influence its chemical reactivity and biological activity

Biological Activity

Ethyl 3-amino-7-bromobenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and the underlying mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran core with an amino group at the 3-position and a bromine atom at the 7-position, along with an ethyl ester at the carboxylic acid group (position 2). This specific arrangement enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC11H10BrN O3
Molecular Weight284.10 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been shown to modulate specific biochemical pathways, potentially through inhibition of enzymes involved in cell proliferation and other critical processes.

  • Anti-tumor Activity : The compound exhibits significant anti-cancer properties, likely through the inhibition of key signaling pathways associated with tumor growth. For instance, it has been reported to inhibit NF-κB activity, which is crucial for cancer cell survival and proliferation .
  • Antibacterial Properties : this compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .
  • Antiviral Activity : Preliminary studies indicate that this compound may possess antiviral properties, although more research is needed to clarify its efficacy against specific viral targets.

Research Findings and Case Studies

Numerous studies have investigated the biological activities of this compound and related compounds. Below are some notable findings:

Anticancer Activity

A study evaluated the compound's effects on several cancer cell lines:

Cell LineGI50 (μM)Mechanism of Action
ACHN2.74Inhibition of NF-κB
HCT152.37Induction of apoptosis
MM2312.20Cell cycle arrest
NUGC-32.48Inhibition of cell migration
NCI-H235.86Disruption of mitochondrial function
PC-32.68Modulation of apoptotic pathways

These results indicate that this compound has potent anti-tumor effects across multiple cancer types, highlighting its potential as a lead compound for further development .

Antibacterial Activity

Research on the antibacterial properties revealed that derivatives of this compound showed varying degrees of effectiveness against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a candidate for developing new antibacterial agents .

Comparison with Similar Compounds

This compound shares structural similarities with other benzofuran derivatives, which also exhibit biological activities:

Compound NameKey Features
Ethyl 3-amino-6-bromobenzofuran-2-carboxylateBromine at position 6 instead of 7
Mthis compoundMethyl ester derivative

The unique substitution pattern on the benzofuran ring contributes to distinct chemical properties and biological activities, making this compound particularly valuable for research .

Properties

IUPAC Name

ethyl 3-amino-7-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAPXACGZIBUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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